2-(ethylsulfanyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide
Description
This compound features a benzamide scaffold substituted with an ethylsulfanyl group at position 2, linked to a phenyl ring bearing an 8-methylimidazo[1,2-a]pyridin-2-yl group. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry due to its hydrogen-bonding capacity and aromatic stacking properties. The ethylsulfanyl moiety may enhance lipophilicity and influence metabolic stability compared to oxygenated analogs .
Properties
IUPAC Name |
2-ethylsulfanyl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS/c1-3-28-21-13-7-5-11-18(21)23(27)25-19-12-6-4-10-17(19)20-15-26-14-8-9-16(2)22(26)24-20/h4-15H,3H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPOUWREZCOSQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=CN4C=CC=C(C4=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide typically involves multiple steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable electrophiles.
Introduction of the ethylsulfanyl group: This step often involves the use of ethylthiol or ethylsulfanyl chloride in the presence of a base.
Coupling with benzamide: The final step involves coupling the substituted imidazo[1,2-a]pyridine with a benzamide derivative under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfanyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazo[1,2-a]pyridine moiety can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds derived from imidazo[1,2-a]pyridine structures exhibit anticancer properties. The mechanism often involves the inhibition of specific kinases associated with cancer progression. For instance, similar compounds have shown efficacy against gastrointestinal stromal tumors by targeting c-KIT kinase mutations . The potential of 2-(ethylsulfanyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide in inhibiting cancer cell proliferation is currently under investigation.
Antimicrobial Properties
The compound's structure suggests it may possess antimicrobial activity. Studies on related compounds have demonstrated effectiveness against various bacterial strains and fungi. The evaluation methods include minimum inhibitory concentration (MIC) tests against Gram-positive and Gram-negative bacteria . The presence of the ethylsulfanyl group may enhance its interaction with microbial targets.
Case Study 1: Anticancer Evaluation
In a study focused on imidazo[1,2-a]pyridine derivatives, compounds were synthesized and screened for their ability to inhibit cancer cell lines. The results indicated that certain derivatives had IC50 values lower than standard chemotherapy agents, suggesting a promising therapeutic profile . While specific data on 2-(ethylsulfanyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide is limited, its structural similarity to effective compounds warrants further exploration.
Case Study 2: Antimicrobial Screening
Another study evaluated a series of sulfamoyl derivatives for their antimicrobial properties. Compounds were tested against multiple pathogens using agar diffusion methods. Some derivatives exhibited significant antibacterial and antifungal activities, indicating that modifications in the compound's structure could lead to enhanced efficacy . This suggests that 2-(ethylsulfanyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide may also be effective in similar applications.
Summary Table of Applications
| Application Type | Description | Related Compounds | Observed Effects |
|---|---|---|---|
| Anticancer | Inhibition of c-KIT kinase mutations | Imidazo[1,2-a]pyridine derivatives | Lower IC50 compared to standard drugs |
| Antimicrobial | Activity against bacterial strains | Sulfamoyl derivatives | Significant antibacterial/fungal effects |
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethylsulfanyl and imidazo[1,2-a]pyridine moieties can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Key Differences in Pharmacological Properties
Lipophilicity and Solubility :
- The ethylsulfanyl group in the target compound increases logP compared to oxygenated analogs (e.g., methoxy-substituted compounds in ). This may enhance membrane permeability but reduce aqueous solubility.
- Sulfonamide derivatives (e.g., ) exhibit higher solubility due to ionizable sulfonamide groups, whereas halogenated analogs () prioritize metabolic stability .
Binding Interactions: The imidazo[1,2-a]pyridine core facilitates π-π stacking and hydrogen bonding in kinase inhibitors (e.g., pruvonertinib in ) . The ethylsulfanyl group may engage in hydrophobic interactions or act as a hydrogen-bond acceptor, differing from the hydrogen-bond donor capacity of amides or sulfonamides .
Synthetic Accessibility :
Comparative Activity Data (Speculative)
Biological Activity
The compound 2-(ethylsulfanyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide is a member of the imidazo[1,2-a]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique combination of an ethylsulfanyl group and an imidazo[1,2-a]pyridine moiety. The structural complexity contributes to its potential biological activities, including anticancer and antimicrobial properties.
Anticancer Properties
Studies have shown that compounds related to imidazo[1,2-a]pyridine exhibit significant anticancer activity. For instance, derivatives have been noted for their ability to induce apoptosis in various cancer cell lines through mechanisms involving the regulation of apoptotic pathways and reactive oxygen species (ROS) generation.
- Case Study : A study demonstrated that benzofuroxan derivatives related to imidazo[1,2-a]pyridine effectively induced intrinsic apoptosis in melanoma cells by modulating AKT/BIM signaling pathways. This suggests a potential mechanism for the anticancer activity of similar compounds .
Antimicrobial Activity
Compounds within this chemical class have also shown promise as antimicrobial agents. Their ability to inhibit bacterial growth has been attributed to their interaction with microbial enzymes or cellular structures.
- Research Findings : In vitro studies indicate that certain imidazo[1,2-a]pyridine derivatives possess significant antibacterial properties, making them candidates for further development as therapeutic agents against resistant bacterial strains.
The biological activity of 2-(ethylsulfanyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide can be attributed to several mechanisms:
- Apoptosis Induction : It triggers apoptosis in cancer cells through mitochondrial pathways and the activation of caspases.
- ROS Generation : The compound promotes oxidative stress within cells, leading to cell death in cancerous tissues.
- Targeting Signaling Pathways : It may interfere with key signaling pathways involved in cell proliferation and survival.
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 2-(ethylsulfanyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide, and how can low yields in coupling reactions be addressed?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Preparation of the imidazo[1,2-a]pyridine core via cyclization of 2-aminopyridine derivatives with α-bromoketones.
- Step 2 : Suzuki-Miyaura coupling to attach the phenylbenzamide moiety .
- Step 3 : Thioether formation using ethyl mercaptan under basic conditions.
To address low yields in coupling steps, optimize catalyst systems (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and reaction solvents (DMF vs. THF). Purification via column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC is recommended .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Confirm regiochemistry of the imidazo[1,2-a]pyridine ring and thioether linkage (e.g., δ 2.5–3.0 ppm for SCH₂CH₃ protons) .
- HPLC-MS : Assess purity (>98%) and molecular ion peaks ([M+H]⁺ at m/z ~420).
- Elemental Analysis : Validate empirical formula (C₂₃H₂₂N₃OS) .
Q. How can researchers evaluate the compound’s preliminary biological activity?
- Methodological Answer :
- In vitro assays : Screen for kinase inhibition (e.g., COX-2 selectivity assays) using fluorescence polarization or ELISA .
- Cellular models : Test cytotoxicity in cancer cell lines (e.g., HepG2, MCF-7) via MTT assays .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activity data for imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cellular uptake variability. Use:
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) under standardized conditions.
- Metabolic stability assays : Compare hepatic microsomal degradation rates to correlate in vitro vs. in vivo activity .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?
- Methodological Answer :
- Systematic substituent variation : Modify the ethylsulfanyl group (e.g., replace with methylsulfonyl) to assess impact on solubility and target binding .
- Molecular docking : Use software (AutoDock Vina) to predict interactions with target proteins (e.g., COX-2 active site) .
- Free-Wilson analysis : Statistically correlate substituent changes with IC₅₀ values .
Q. What protocols ensure accurate quantification of environmental persistence and degradation pathways?
- Methodological Answer :
- Hydrolysis studies : Incubate the compound in buffers (pH 4–9) at 25–50°C, monitoring degradation via LC-MS/MS .
- Photolysis assays : Expose to UV light (254 nm) and identify byproducts (e.g., sulfoxide derivatives) .
- Soil microcosm experiments : Track mineralization rates using ¹⁴C-labeled analogs .
Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
